molecular formula C12H11F5O2 B12641077 2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone

2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone

Cat. No.: B12641077
M. Wt: 282.21 g/mol
InChI Key: NJDLQRTXMGWTEF-UHFFFAOYSA-N
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Description

2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone is an organic compound with a unique structure that includes a butoxy group and multiple fluorine atoms attached to an acetophenone core

Preparation Methods

The synthesis of 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the reaction of a fluorinated acetophenone with an appropriate butoxy reagent. One common method is to react 2,2,2,3’,5’-pentafluoroacetophenone with iso-butyl alcohol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone can undergo various chemical reactions, including:

Scientific Research Applications

2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone involves its interaction with molecular targets through its functional groups. The butoxy group and fluorine atoms can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone can be compared with other fluorinated acetophenones, such as:

Properties

Molecular Formula

C12H11F5O2

Molecular Weight

282.21 g/mol

IUPAC Name

1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C12H11F5O2/c1-6(2)5-19-10-8(11(18)12(15,16)17)3-7(13)4-9(10)14/h3-4,6H,5H2,1-2H3

InChI Key

NJDLQRTXMGWTEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F

Origin of Product

United States

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